molecular formula C10H8Cl2N2O2S B15198457 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B15198457
M. Wt: 291.15 g/mol
InChI Key: OMPAMNHFULMIQT-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 3-chloro-4-methylphenyl group and a sulfonyl chloride group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-(3-chloro-4-methylphenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-(3-Chloro-4-methylphenyl)-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures (0-5°C) to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group. Typical conditions involve the use of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

    Sulfonamides: Formed via nucleophilic substitution with amines.

    Sulfonyl Hydrides: Formed via reduction.

    Sulfonic Acids: Formed via oxidation.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in various chemical transformations and applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonamide: A derivative formed by the reaction of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride with an amine.

    1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonic acid: Formed by the oxidation of the sulfonyl chloride group.

Uniqueness

This compound is unique due to its combination of a pyrazole ring with a sulfonyl chloride group, providing a versatile platform for various chemical transformations

Properties

Molecular Formula

C10H8Cl2N2O2S

Molecular Weight

291.15 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C10H8Cl2N2O2S/c1-7-2-3-8(4-10(7)11)14-6-9(5-13-14)17(12,15)16/h2-6H,1H3

InChI Key

OMPAMNHFULMIQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)Cl

Origin of Product

United States

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